molecular formula C18H17N3O2 B2610625 5-(furan-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazolidine-3-carboxamide CAS No. 1134305-93-3

5-(furan-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazolidine-3-carboxamide

Cat. No.: B2610625
CAS No.: 1134305-93-3
M. Wt: 307.353
InChI Key: HIQGFPPSIHIYTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(furan-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazolidine-3-carboxamide is a novel synthetic compound designed for research applications, combining a pyrazolidine core with furan and tetrahydronaphthalene (tetralin) pharmacophores. This unique structure is of significant interest in medicinal chemistry for the exploration of new therapeutic agents. The furan ring is a well-established scaffold in drug discovery, known to contribute to a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects . Its electron-rich nature allows for diverse interactions with biological targets, often enhancing binding affinity and pharmacokinetic properties . The tetrahydronaphthalene moiety is another privileged structure in pharmacology, frequently found in compounds active on the central nervous system and other therapeutic areas . While specific mechanistic studies on this exact compound are not available, its hybrid structure suggests potential for multifaceted biological activity. Researchers can investigate its potential as an antimicrobial agent, given the documented efficacy of similar furan and pyrazole-containing compounds against various Gram-positive bacteria, including resistant strains like MRSA . Furthermore, the structural features warrant investigation into other pharmacological areas such as neurology and inflammation . This product is intended for research and further characterization in a laboratory setting only. 5-(furan-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazolidine-3-carboxamide is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(furan-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c22-18(16-11-15(20-21-16)17-9-4-10-23-17)19-14-8-3-6-12-5-1-2-7-13(12)14/h1-2,4-5,7,9-10,14-16,20-21H,3,6,8,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAUOFVGYRWUIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)C3CC(NN3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(furan-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazolidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological effects, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C19H22N2O3C_{19}H_{22}N_{2}O_{3} with a molecular weight of approximately 338.4 g/mol. It features a furan ring and a pyrazolidine structure, which are known to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 5-(furan-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazolidine-3-carboxamide. For instance, derivatives containing pyrazole and related structures have demonstrated significant cytotoxic effects against various cancer cell lines.

Mechanisms of Action:

  • Apoptosis Induction: Compounds with similar structures have been shown to induce apoptosis in cancer cells through the activation of caspases (caspase 3, 8, and 9), which are crucial for programmed cell death .
  • Inhibition of NF-kB: Some derivatives suppress NF-kB expression while promoting pro-apoptotic factors like p53 and Bax .
  • Autophagy Activation: Certain pyrazolidine derivatives trigger autophagy by increasing the formation of autophagosomes and inhibiting mTOR pathways .

Antimicrobial Activity

The furan moiety has been recognized for its antibacterial properties. Compounds containing furan rings have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Notable Findings:

  • A study indicated that furan derivatives exhibited significant antibacterial action against Escherichia coli and Staphylococcus aureus, suggesting a broad spectrum of antimicrobial activity .
  • The minimum inhibitory concentration (MIC) values for these compounds were competitive with established antibiotics like streptomycin and tetracycline .

Study 1: Anticancer Efficacy

A recent investigation into pyrazolo[4,3-e][1,2,4]triazine derivatives revealed that certain compounds significantly inhibited the growth of breast cancer cell lines (MCF-7 and MDA-MB-231). The study utilized MTT assays to assess cell viability and found that these compounds had stronger cytotoxic effects than cisplatin .

CompoundCell LineIC50 (µM)Mechanism
3bMCF-70.25Apoptosis via caspase activation
3bMDA-MB-2310.5NF-kB inhibition

Study 2: Antimicrobial Properties

Another study evaluated the antibacterial activity of various furan derivatives against multiple bacterial strains. The results indicated that specific furan-based compounds were effective in inhibiting bacterial growth at MIC values significantly lower than those for traditional antibiotics.

CompoundBacterial StrainMIC (µg/mL)
5aE. coli64
5bS. aureus32

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-(furan-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazolidine-3-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, starting with coupling the furan-2-yl moiety to the pyrazolidine core, followed by amidation with a tetrahydronaphthalen-1-yl group. Reaction optimization includes:

  • Temperature control : Maintaining low temperatures (-45°C to 25°C) during sensitive steps (e.g., cyclization) to prevent side reactions .
  • Solvent selection : Polar aprotic solvents like N,N-dimethylformamide (DMF) enhance reaction efficiency for amide bond formation .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?

  • Methodology :

  • NMR spectroscopy : 1H and 13C NMR confirm the presence of the furan ring (δ 6.3–7.4 ppm), tetrahydronaphthalene protons (δ 1.5–2.8 ppm), and amide carbonyl signals (δ 165–170 ppm) .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What preliminary biological assays are recommended to explore its pharmacological potential?

  • Methodology :

  • In vitro binding assays : Screen against kinases or GPCRs due to structural similarity to bioactive pyrazolidine derivatives .
  • Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess baseline toxicity .

Advanced Research Questions

Q. How can computational methods aid in predicting the compound’s pharmacokinetic properties and target interactions?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2) or serotonin receptors, leveraging the tetrahydronaphthalene moiety’s lipophilicity .
  • ADMET prediction : Tools like SwissADME estimate logP (2.5–3.5) and BBB permeability, guiding further structural modifications .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Dose-response curves : Establish EC50/IC50 values under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .
  • Metabolite profiling : LC-MS/MS identifies active metabolites that may explain discrepancies in potency .

Q. How can the compound’s stability under varying pH and oxidative conditions be systematically evaluated?

  • Methodology :

  • Forced degradation studies : Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and 3% H2O2 (oxidative) at 40°C for 24 hours. Monitor degradation via HPLC .
  • Kinetic analysis : Calculate half-life (t1/2) and degradation pathways using Arrhenius plots .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives?

  • Methodology :

  • Split-plot factorial design : Vary substituents on the furan (e.g., nitro, fluoro) and tetrahydronaphthalene (e.g., methyl, chloro) groups. Assess bioactivity using ANOVA to identify critical moieties .
  • Principal Component Analysis (PCA) : Correlate electronic (Hammett σ) and steric parameters with IC50 values .

Future Research Directions

  • Investigate enantioselective synthesis to explore chirality-dependent bioactivity .
  • Develop nanoformulations (e.g., liposomes) to enhance bioavailability .
  • Collaborate with ecotoxicology teams to assess environmental persistence using OECD 307 guidelines .

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